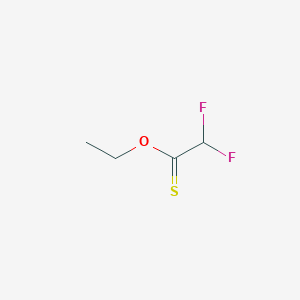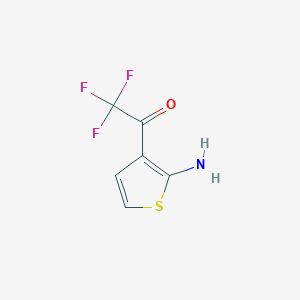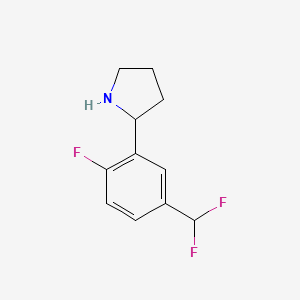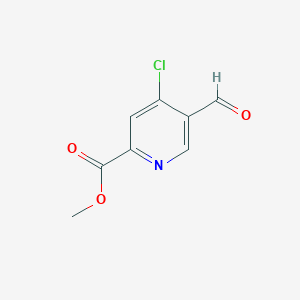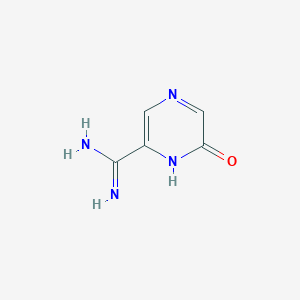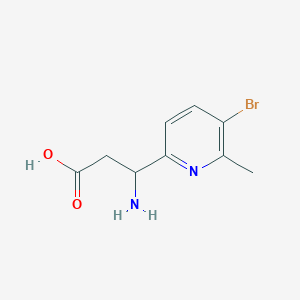![molecular formula C9H6F2S B12969255 5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)
5-(Difluoromethyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of the difluoromethyl group at the 5-position of the benzothiophene ring imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature to produce benzo[b]thiophene-2-carboxylate derivatives. These derivatives are then hydrolyzed in the presence of potassium hydroxide to obtain the corresponding carboxylic acids, which are further converted to the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes with different functional groups.
Scientific Research Applications
5-(Difluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. Molecular docking studies have shown that derivatives of benzothiophene can bind to the active site of the vascular endothelial growth factor receptor 2 (VEGFR2), thereby inhibiting its activity and preventing angiogenesis in tumors .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the difluoromethyl group.
2-(Difluoromethyl)benzo[b]thiophene: A similar compound with the difluoromethyl group at the 2-position.
5-(Trifluoromethyl)benzo[b]thiophene: A compound with a trifluoromethyl group instead of a difluoromethyl group at the 5-position.
Uniqueness
5-(Difluoromethyl)benzo[b]thiophene is unique due to the presence of the difluoromethyl group at the 5-position, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H6F2S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6F2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,9H |
InChI Key |
RVYWRZMPXMCDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


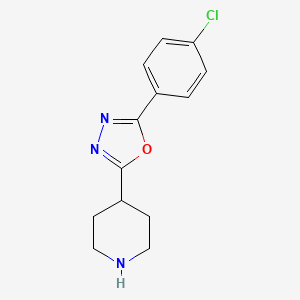
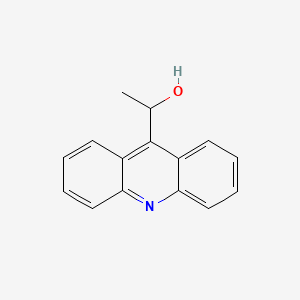
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)


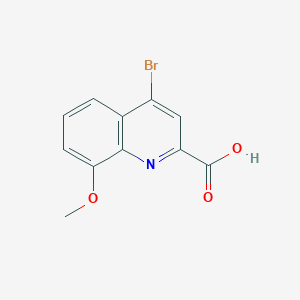
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
